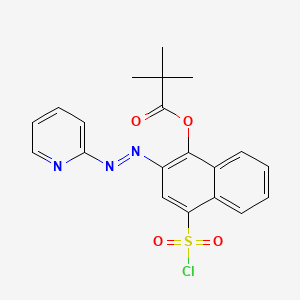
4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound features a chlorosulphonyl group, a pyridylazo moiety, and a naphthyl pivalate structure, making it a versatile molecule in synthetic chemistry and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate typically involves multiple steps, starting with the preparation of the naphthyl pivalate core. This is followed by the introduction of the pyridylazo group through azo coupling reactions. The final step involves the chlorosulphonylation of the compound under controlled conditions to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the azo group into corresponding amines.
Substitution: The chlorosulphonyl group can be substituted with nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
Aplicaciones Científicas De Investigación
4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl acetate
- 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl butyrate
- 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl valerate
Uniqueness
Compared to similar compounds, 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate stands out due to its specific structural features, such as the pivalate group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and selectivity.
Propiedades
Número CAS |
94006-33-4 |
|---|---|
Fórmula molecular |
C20H18ClN3O4S |
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
[4-chlorosulfonyl-2-(pyridin-2-yldiazenyl)naphthalen-1-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H18ClN3O4S/c1-20(2,3)19(25)28-18-14-9-5-4-8-13(14)16(29(21,26)27)12-15(18)23-24-17-10-6-7-11-22-17/h4-12H,1-3H3 |
Clave InChI |
MRTVKYWNAPYBLC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OC1=C(C=C(C2=CC=CC=C21)S(=O)(=O)Cl)N=NC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


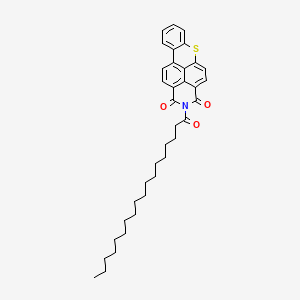
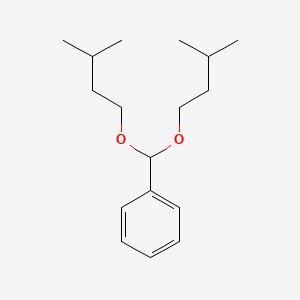


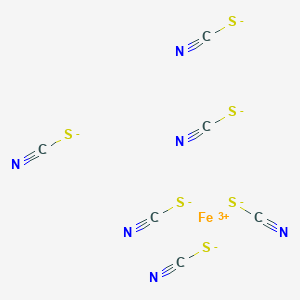
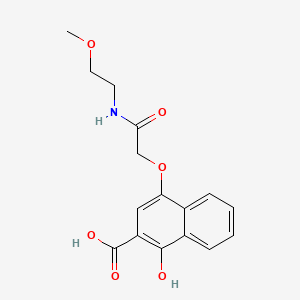

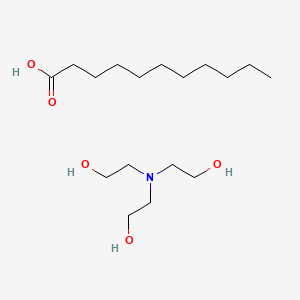

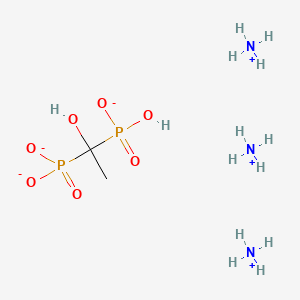

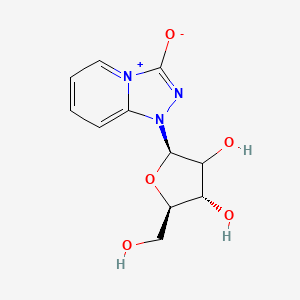
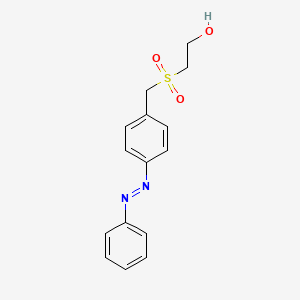
![1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride](/img/structure/B15179114.png)
